

4-Amino-5-chloropyrimidine fundamental properties

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Compound of Interest

Compound Name: 4-Amino-5-chloropyrimidine

Cat. No.: B110986

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4-Amino-5-chloropyrimidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the fundamental properties of **4-Amino-5-chloropyrimidine**, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific isomer in publicly accessible literature, this document consolidates the available information and provides context based on the known reactivity of related aminopyrimidine compounds.

Core Properties

4-Amino-5-chloropyrimidine, with the CAS number 101257-82-3, is a solid chemical compound. Its fundamental properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	5-chloro-4-pyrimidinamine	
CAS Number	101257-82-3	
Molecular Formula	C ₄ H ₄ ClN ₃	[1]
Molecular Weight	129.55 g/mol	[2]
Physical Form	Solid	
Appearance	Off-white to light yellow powder	[3]
Boiling Point	253.793°C at 760 mmHg (Predicted)	[2]
Density	1.438 g/cm ³ (Predicted)	[2]

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **4-Amino-5-chloropyrimidine** is not readily available in the surveyed literature. Researchers are advised to acquire this data experimentally upon synthesis or acquisition of the compound. For reference, spectral data for related aminopyrimidine and chloropyrimidine compounds are available in various databases and can serve as a comparative guide for spectral interpretation.

Reactivity and Synthesis

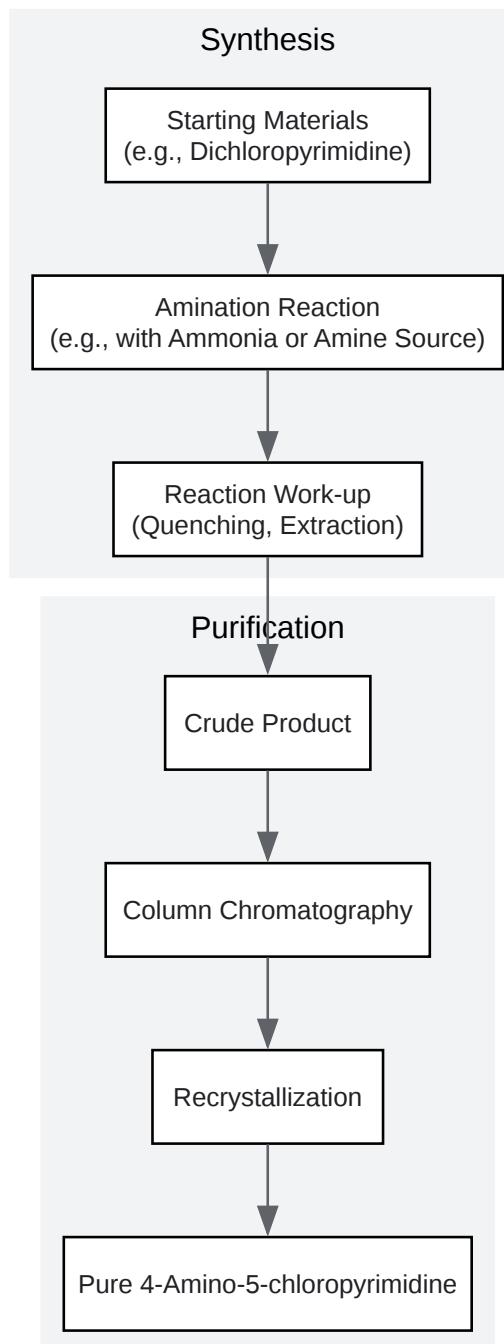
Detailed experimental protocols for the synthesis of **4-Amino-5-chloropyrimidine** are not extensively documented. However, general principles of pyrimidine chemistry suggest that it can be synthesized through methods such as the amination of a corresponding dichloropyrimidine. The reactivity of the compound is dictated by the electron-deficient pyrimidine ring and the presence of the amino and chloro substituents.

The amino group can undergo various reactions, including diazotization, and the chlorine atom is susceptible to nucleophilic aromatic substitution, which is a common strategy for the functionalization of chloropyrimidines.[\[4\]](#)[\[5\]](#) The reactivity of halopyrimidines in aminolysis

reactions is influenced by the nature of the halogen, with bromopyrimidines generally being more reactive than their chloro counterparts.^[5]

A generalized workflow for the synthesis and purification of a substituted aminopyrimidine is presented below. This is a conceptual workflow and would require optimization for the specific synthesis of **4-Amino-5-chloropyrimidine**.

General Synthetic Workflow for Aminopyrimidines

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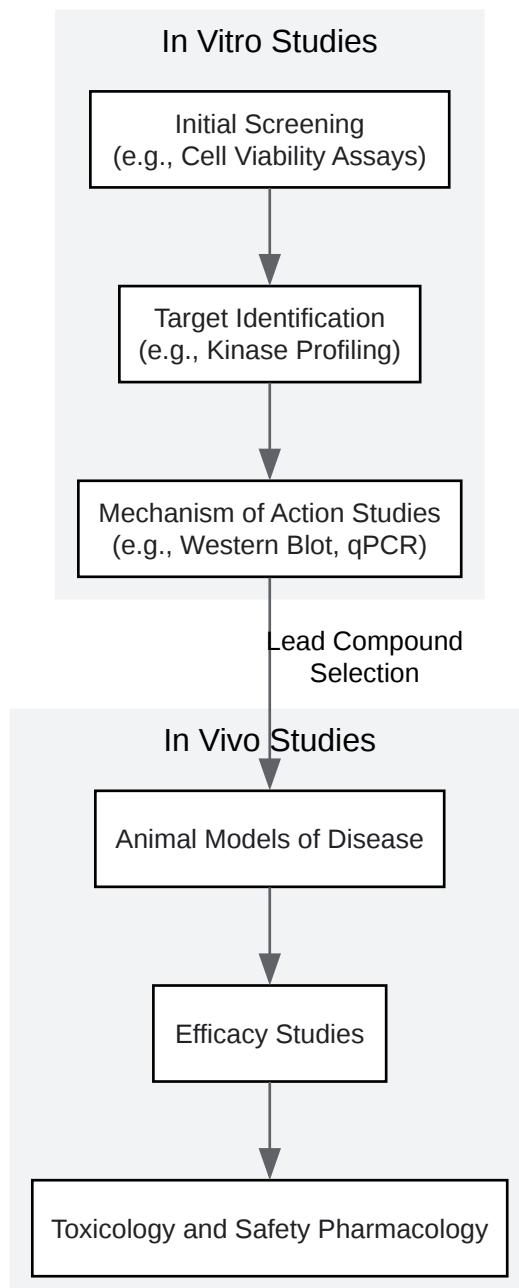
Caption: Generalized workflow for the synthesis and purification of aminopyrimidines.

Biological Activity

There is currently a lack of specific data on the biological activity and potential signaling pathways of **4-Amino-5-chloropyrimidine** in the public domain. However, the aminopyrimidine scaffold is a well-established pharmacophore found in a wide range of biologically active molecules, including kinase inhibitors and anti-cancer agents.^{[6][7]} Derivatives of aminopyrimidines have been investigated for their potential as inhibitors of various enzymes and their interaction with biological targets.^{[8][9]}

The potential mechanism of action for a novel aminopyrimidine derivative would typically be investigated through a series of in vitro and in vivo studies, as depicted in the following logical workflow.

Investigative Workflow for Biological Activity

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Caption: Logical workflow for investigating the biological activity of a novel compound.

Safety Information

4-Amino-5-chloropyrimidine is classified as a warning-level hazard. The following table summarizes the known hazard and precautionary statements.

Hazard Statements	Precautionary Statements
H302: Harmful if swallowed	P261: Avoid breathing dust/fume/gas/mist/vapors/spray
H315: Causes skin irritation	P280: Wear protective gloves/protective clothing/eye protection/face protection
H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
H332: Harmful if inhaled	
H335: May cause respiratory irritation	

Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Amino-5-chloropyrimidine is a chemical intermediate with potential for use in the synthesis of more complex molecules for drug discovery and development. This technical guide has summarized the currently available information on its fundamental properties. A significant lack of detailed experimental data, including spectroscopic and biological activity data, highlights the need for further research to fully characterize this compound and explore its potential applications. Researchers working with **4-Amino-5-chloropyrimidine** are encouraged to perform thorough analytical characterization and biological screening.

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